molecular formula C14H13F3N2O5S2 B2820346 [2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate CAS No. 338794-49-3

[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate

Cat. No.: B2820346
CAS No.: 338794-49-3
M. Wt: 410.38
InChI Key: OCDJRIIDIRPGTB-UHFFFAOYSA-N
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Description

[2-[[4-(Trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate is a synthetic organic compound of significant interest in advanced chemical and pharmaceutical research. This molecule integrates several pharmaceutically relevant motifs, including a trifluoromethoxy phenyl group, a thiophene carboxamide, and a dimethylsulfamate ester. The sulfamate functional group is a key feature in various bioactive molecules and can confer specific biological activities. The presence of the trifluoromethoxy group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and overall bioavailability. The thiophene ring serves as a versatile heterocyclic scaffold, frequently found in compounds with a wide range of biological activities. The carboxamide linker provides structural rigidity and can participate in critical hydrogen-bonding interactions with biological targets. The N,N-dimethylsulfamate group is a key functional group that can be critical for a compound's mechanism of action. This compound is intended for research and development purposes only, specifically for use as a key intermediate or building block in the synthesis of more complex molecules, or for exploratory biological screening. Researchers can utilize it in the discovery of new agents in areas such as medicinal chemistry and chemical biology. As a sulfamate ester, this compound requires careful handling. Sulfamates can act as alkylating agents under certain conditions. Appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory. This product is strictly for professional laboratory use and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O5S2/c1-19(2)26(21,22)24-11-7-8-25-12(11)13(20)18-9-3-5-10(6-4-9)23-14(15,16)17/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDJRIIDIRPGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate (CAS Number: 3296148) is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H13F3N2O4S2C_{14}H_{13}F_3N_2O_4S_2. The presence of the trifluoromethoxy group is significant as it enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological activity.

PropertyValue
Molecular Weight359.39 g/mol
Density1.5 g/cm³
LogP3.5
Melting PointNot available

Biological Activity Overview

Research indicates that compounds featuring trifluoromethyl groups often exhibit enhanced biological activities due to their ability to form stronger interactions with biological targets. This section outlines various biological activities associated with this compound.

1. Anticancer Activity

Studies have demonstrated that derivatives of compounds with similar structures can inhibit cancer cell proliferation. For example, compounds with trifluoromethyl substitutions have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

  • Cyclooxygenase-2 (COX-2) : Known for its role in inflammation, COX-2 inhibition can lead to anti-inflammatory effects.
  • Lipoxygenases (LOX) : These enzymes are involved in the metabolism of arachidonic acid, leading to inflammatory mediators. Inhibition can reduce inflammatory responses.

For instance, a related study found that similar compounds exhibited IC50 values ranging from 10 to 20 µM against COX-2 and LOX enzymes, suggesting moderate inhibitory potential .

3. Antioxidant Activity

Antioxidant assays have shown that compounds with similar structural features can scavenge free radicals effectively, contributing to their potential as therapeutic agents against oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethoxy group is crucial for enhancing biological activity. The electron-withdrawing nature of fluorine increases the electrophilicity of the molecule, facilitating interactions with nucleophilic sites on target proteins.

Key SAR Insights:

  • Compounds lacking the trifluoromethoxy group generally exhibited reduced activity.
  • Substituents on the phenyl ring influence potency; electron-withdrawing groups typically enhance activity while electron-donating groups diminish it.

Case Studies

  • Cytotoxicity Against MCF-7 Cells : A study assessed the cytotoxic effects of various sulfamate derivatives on MCF-7 cells, revealing that those with trifluoromethyl substitutions had significantly lower IC50 values compared to their non-fluorinated counterparts .
  • Inhibition of COX-2 : In vitro studies demonstrated that the compound inhibited COX-2 activity, with IC50 values indicating moderate effectiveness compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Notably, it has been studied for its role as a RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t) modulator , which is significant in the treatment of autoimmune diseases and inflammatory conditions. RORγt is crucial in the differentiation of T-helper 17 (Th17) cells, which are implicated in several inflammatory diseases.

Case Study : A study indicated that compounds similar to 2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl N,N-dimethylsulfamate showed promising results in modulating immune responses, suggesting potential therapeutic applications in conditions such as multiple sclerosis and rheumatoid arthritis .

Agrochemicals

In agrochemical research, this compound has been evaluated for its efficacy as a pesticide or herbicide. The trifluoromethoxy group enhances the lipophilicity of the molecule, which may improve its penetration into plant tissues.

Findings : Preliminary assessments have shown that derivatives of this compound exhibit potent herbicidal activity against several weed species. The mode of action is believed to involve disruption of metabolic processes in target plants .

Material Science

The unique chemical structure allows for the exploration of this compound in material science, particularly in the development of functional materials such as sensors or catalysts. Its electronic properties could be harnessed in organic electronics or photovoltaic devices.

Research Insights : Recent studies have demonstrated that compounds with similar structures can act as effective charge transport materials in organic light-emitting diodes (OLEDs), indicating a potential pathway for further research with this compound .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryRORγt modulationPotential treatment for autoimmune diseases
AgrochemicalsHerbicide/PesticideEffective against specific weed species
Material ScienceCharge transport materialsPromising results in OLED applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

A structurally analogous compound, 2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl N,N-dimethylsulfamate (CAS: 338794-40-4), replaces the trifluoromethoxy group with a nitro substituent. Key differences include:

Property [2-[[4-(Trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate 2-[(4-Nitrophenyl)carbamoyl]thiophen-3-yl N,N-dimethylsulfamate
CAS Number 338794-49-3 338794-40-4
Molecular Formula C₁₄H₁₃F₃N₂O₅S₂ C₁₃H₁₃N₃O₆S₂
Molecular Weight 410.39 g/mol 371.4 g/mol
Substituent Trifluoromethoxy (-OCF₃) Nitro (-NO₂)
Predicted pKa 10.40 Not reported
  • Electron Effects: The nitro group (-NO₂) is a stronger electron-withdrawing group compared to trifluoromethoxy (-OCF₃), which may lower the pKa of the nitro analog, increasing its solubility in polar solvents .
  • Steric and Metabolic Considerations : The trifluoromethoxy group’s bulkiness could enhance metabolic stability by sterically hindering enzymatic degradation, whereas the nitro group may introduce reactivity risks (e.g., nitroreduction) .

Computational Insights

The trifluoromethoxy group’s electronegativity might favor interactions with hydrophobic enzyme pockets, whereas the nitro group’s polarity could limit membrane permeability .

Q & A

Basic Research Questions

Q. What are the key structural characterization techniques for confirming the identity and purity of [2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the molecular structure, particularly the trifluoromethoxy, carbamoyl, and sulfamate groups. Mass spectrometry (MS) provides molecular weight confirmation via [M+H]⁺ or [M–H]⁻ ions. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) ensures purity (>95% recommended for biological assays). Predicted physicochemical properties (e.g., pKa ≈ 10.40, density ≈ 1.537 g/cm³) should be validated experimentally .

Q. What synthetic routes are commonly employed for synthesizing this compound, and how do reaction conditions influence yield?

  • Answer : Synthesis typically involves coupling a thiophene-3-carboxylic acid derivative with 4-(trifluoromethoxy)aniline, followed by sulfamation using dimethylsulfamoyl chloride. Solvent choice (e.g., THF or DCM), temperature (0–25°C), and catalysts (e.g., DMAP) significantly affect reaction efficiency. For example, low temperatures reduce side reactions during sulfamate formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. What are the preliminary biological screening protocols for this compound?

  • Answer : Initial screens include:

  • In vitro assays : Cytotoxicity (MTT assay on cancer cell lines), antimicrobial activity (MIC determination against Gram+/− bacteria).
  • Enzyme inhibition : Testing against kinases or proteases using fluorogenic substrates.
  • Solubility and stability : HPLC-based kinetic studies in PBS or simulated biological fluids.
    Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like kinases or GPCRs. Key steps:

Prepare the ligand (compound) and receptor (target protein) using tools like AutoDockTools.

Define the binding pocket based on co-crystallized ligands.

Run docking with a scoring function (e.g., Vina’s hybrid MM/GBSA) to estimate binding affinity.
Validation via experimental IC₅₀ values is critical to resolve discrepancies between predicted and observed activity .

Q. What strategies address contradictory data in biological activity across studies (e.g., varying IC₅₀ values)?

  • Answer : Contradictions may arise from:

  • Purity differences : Re-test the compound using HPLC-MS to confirm ≥98% purity.
  • Assay conditions : Standardize buffer pH, temperature, and cell passage number.
  • Target polymorphism : Use isogenic cell lines or recombinant enzymes to eliminate genetic variability.
    Statistical tools (e.g., ANOVA with post-hoc tests) quantify reproducibility .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Answer : Systematic modifications:

  • Core structure : Replace the thiophene ring with furan or pyridine to alter electronic properties.
  • Substituents : Introduce electron-withdrawing groups (e.g., –CF₃) on the phenyl ring to enhance metabolic stability.
  • Sulfamate group : Test dimethyl vs. diethyl variants for improved solubility.
    Use in vitro ADME assays (e.g., microsomal stability) to prioritize derivatives .

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